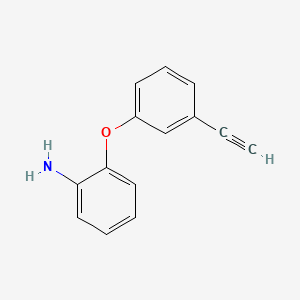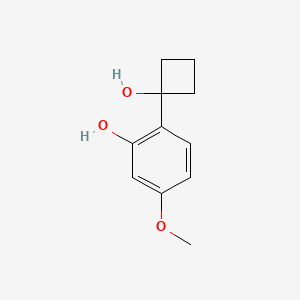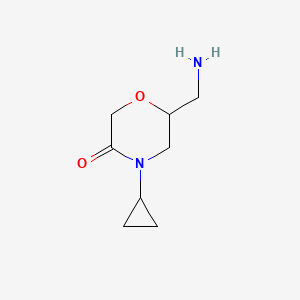
6-Aminomethyl-4-cyclopropyl-morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminomethyl-4-cyclopropyl-morpholin-3-one is a chemical compound with a complex structure that includes an aminomethyl group, a cyclopropyl group, and a morpholinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminomethyl-4-cyclopropyl-morpholin-3-one typically involves multiple steps, starting with the formation of the morpholinone ring. One common synthetic route includes the reaction of cyclopropylamine with a suitable carbonyl compound under controlled conditions to form the morpholinone structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Aminomethyl-4-cyclopropyl-morpholin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Aminomethyl-4-cyclopropyl-morpholin-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: Potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to modulate biological targets may make it useful in the development of new therapeutic agents.
Industry: In industry, this compound may find applications in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mecanismo De Acción
The mechanism by which 6-Aminomethyl-4-cyclopropyl-morpholin-3-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Morpholinone derivatives: Other compounds with similar morpholinone structures may have comparable properties and applications.
Cyclopropylamine derivatives: Compounds containing cyclopropylamine groups can exhibit similar reactivity and biological activity.
Uniqueness: 6-Aminomethyl-4-cyclopropyl-morpholin-3-one stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties. Its distinct structure may offer advantages in certain applications compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
6-(aminomethyl)-4-cyclopropylmorpholin-3-one |
InChI |
InChI=1S/C8H14N2O2/c9-3-7-4-10(6-1-2-6)8(11)5-12-7/h6-7H,1-5,9H2 |
Clave InChI |
KSJPXVIKJXMOBD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CC(OCC2=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)

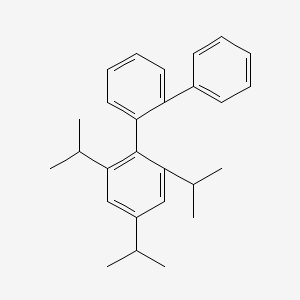
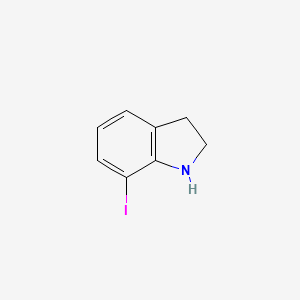
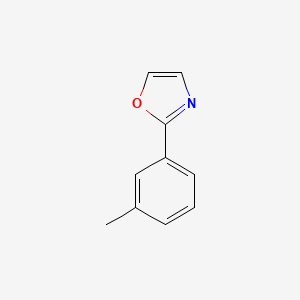
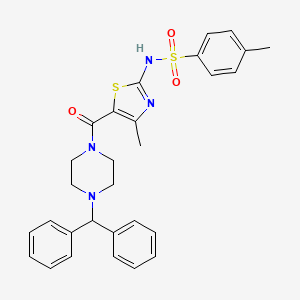
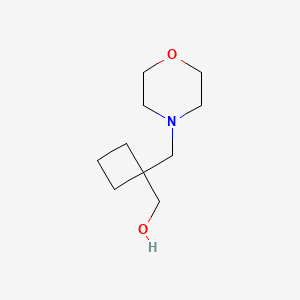

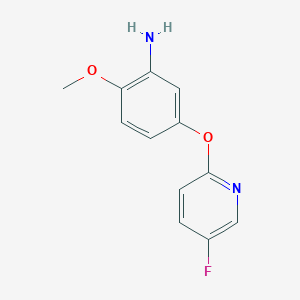
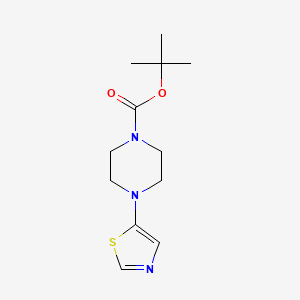
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
